1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE
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Overview
Description
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a tert-butyl group, a phenyl group, and a pyridin-2-ylpiperazinyl moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts, such as palladium or copper, and may involve steps like Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the purity and yield are maintained. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo-pyridine core but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazolo-pyrimidine core but may have different substituents and biological activities.
Uniqueness
1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-25(2,3)21-17-23(30-15-13-29(14-16-30)22-11-7-8-12-26-22)31-24(28-21)20(18-27-31)19-9-5-4-6-10-19/h4-12,17-18H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSHLAJMBCSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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